molecular formula C20H22N2O5S B2865204 N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1428366-90-8

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2865204
CAS No.: 1428366-90-8
M. Wt: 402.47
InChI Key: UOECGDDZATZVGR-UHFFFAOYSA-N
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Description

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a benzofuran moiety, and a sulfonamide group, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability. These methods reduce reaction times and improve the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide
  • N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Uniqueness

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide stands out due to its unique combination of a morpholine ring, benzofuran moiety, and sulfonamide group. This structural uniqueness contributes to its diverse chemical reactivity and broad range of applications in scientific research.

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c23-20(22-8-11-26-12-9-22)13-15-1-3-17(4-2-15)21-28(24,25)18-5-6-19-16(14-18)7-10-27-19/h1-6,14,21H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOECGDDZATZVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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